5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid

概要

説明

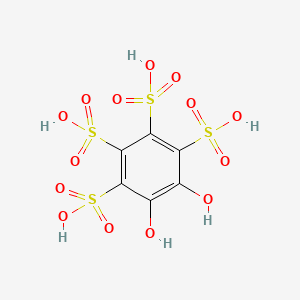

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid is a chemical compound with the molecular formula C6H6O14S4. It is characterized by the presence of two hydroxyl groups and four sulfonic acid groups attached to a benzene ring. This compound is known for its high solubility in water and its ability to form strong acidic solutions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid typically involves the sulfonation of hydroquinone or its derivatives. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a continuous process involving the sulfonation of hydroquinone in the presence of a catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound .

化学反応の分析

Types of Reactions

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate the substitution reactions.

Major Products

Oxidation: Quinones and their derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

科学的研究の応用

Electrochemistry

One of the primary applications of tetrasulfonic acid is in the field of electrochemistry. It has been used as a redox-active compound in various electrochemical systems.

- Case Study : Research demonstrated that tetrasulfonic acid can serve as a positive side electrolyte in redox flow batteries. Its ability to undergo reversible redox reactions enhances the efficiency and stability of energy storage systems.

Biological Applications

Tetrasulfonic acid exhibits antioxidant properties, making it valuable in biological research.

- Antioxidant Activity : It acts as a superoxide anion scavenger. This property is crucial for studying reactive oxygen species (ROS) and their role in cellular processes.

- Case Study : In experimental models of inflammation, tetrasulfonic acid was shown to reduce levels of pro-inflammatory cytokines, indicating potential therapeutic uses in inflammatory diseases.

Analytical Chemistry

The compound serves as a reagent for the detection and quantification of various metal ions.

- Colorimetric Reagent : Tetrasulfonic acid can form stable complexes with transition metals such as iron and manganese, enabling their detection at trace levels.

- Data Table : Comparison of Metal Detection Limits Using Tetrasulfonic Acid

| Metal Ion | Detection Limit (µM) | Method Used |

|---|---|---|

| Iron (Fe²⁺) | 0.5 | Colorimetric Assay |

| Manganese (Mn²⁺) | 0.2 | Spectrophotometry |

| Titanium (Ti³⁺) | 0.1 | Complexometric Titration |

Material Science

Tetrasulfonic acid is utilized in the synthesis of functional materials, particularly in polymer chemistry.

- Polymerization Agent : It can be employed to modify polymer surfaces for enhanced adhesion or to introduce specific functionalities.

- Case Study : In the development of conductive polymers, tetrasulfonic acid was used as a dopant to improve electrical conductivity and thermal stability.

Future Directions and Research Opportunities

Research on 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid continues to expand. Potential future applications include:

- Nanotechnology : Investigating its role in synthesizing nanomaterials with tailored properties.

- Pharmaceuticals : Exploring its use as a drug delivery agent due to its solubility and biocompatibility.

作用機序

The mechanism of action of 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid involves its ability to donate and accept electrons due to the presence of hydroxyl and sulfonic acid groups. These functional groups enable the compound to participate in redox reactions and interact with various molecular targets, including enzymes and receptors. The pathways involved in its action are primarily related to its redox properties and its ability to form complexes with metal ions .

類似化合物との比較

Similar Compounds

- Pentahydroxybenzene

- Hexahydroxybenzene

- Methylbenzenediols (e.g., 3-Methylcatechol, 4-Methylcatechol)

- Orcinol (5-Methylbenzene-1,3-diol)

Uniqueness

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid is unique due to its high degree of sulfonation, which imparts distinct chemical properties such as high solubility in water and strong acidity. These properties make it particularly useful in applications requiring highly acidic conditions and in the formation of water-soluble complexes .

生物活性

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid (often referred to as tetrasulfonic acid) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on existing research.

This compound is a sulfonated derivative of hydroxybenzene. Its structure allows for multiple interactions with biological systems due to the presence of hydroxyl and sulfonic acid groups. This compound is highly soluble in water, which enhances its bioavailability and potential therapeutic applications.

Synthesis

The synthesis of tetrasulfonic acid typically involves the sulfonation of hydroxybenzene derivatives. Various methods have been reported in the literature, including:

- Direct Sulfonation : Using concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonate groups.

- Electrophilic Aromatic Substitution : Utilizing catalysts to facilitate the addition of sulfonic groups to the aromatic ring.

Antimicrobial Properties

Research indicates that this compound displays potent antimicrobial activity. It has been shown to inhibit the growth of various pathogenic microorganisms. For instance:

- Bacterial Inhibition : Studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

Antioxidant Activity

Tetrasulfonic acid has also been investigated for its antioxidant properties. It scavenges free radicals effectively and protects cellular components from oxidative damage. This activity is attributed to the presence of hydroxyl groups that can donate electrons and neutralize reactive oxygen species (ROS).

Case Studies

- Inhibition of Tumor Growth : A study conducted on murine models indicated that tetrasulfonic acid significantly reduced tumor sizes in breast cancer models. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing a dose-dependent response in tumor suppression.

- Cytotoxicity Against Cancer Cells : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that tetrasulfonic acid induced apoptosis through mitochondrial pathways. The IC50 value was determined to be around 15 µM.

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The sulfonate groups interact with phospholipid bilayers leading to increased permeability and cell lysis.

- Enzyme Inhibition : Tetrasulfonic acid may inhibit key enzymes involved in metabolic pathways crucial for microbial survival.

- Antioxidant Mechanisms : By reducing oxidative stress within cells, it prevents damage that could lead to cell death or mutation.

特性

IUPAC Name |

5,6-dihydroxybenzene-1,2,3,4-tetrasulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O14S4/c7-1-2(8)4(22(12,13)14)6(24(18,19)20)5(23(15,16)17)3(1)21(9,10)11/h7-8H,(H,9,10,11)(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGIAHWRDXZVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O14S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600707 | |

| Record name | 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596818-38-1 | |

| Record name | 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。